5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide
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Overview
Description
5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a carboxamide group, a sulfamoylphenyl group, and a methylphenoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an amine, such as 4-sulfamoylaniline, under dehydrating conditions.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction, where 3-methylphenol reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methyl group on the phenoxy moiety.
Reduction: Reduction reactions can target the carboxamide or sulfamoyl groups, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its sulfamoyl and carboxamide groups. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its unique structure could interact with biological targets in ways that lead to therapeutic effects, such as anti-inflammatory or antimicrobial activity.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. The sulfamoyl group might interact with enzymes or receptors, inhibiting their activity. The carboxamide group could form hydrogen bonds with biological molecules, affecting their function. The overall effect would be a result of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-[(3-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a methyl group.
5-[(3-methylphenoxy)methyl]-N-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
Uniqueness
The uniqueness of 5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-13-3-2-4-15(11-13)25-12-16-7-10-18(26-16)19(22)21-14-5-8-17(9-6-14)27(20,23)24/h2-11H,12H2,1H3,(H,21,22)(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUHYWMTHDJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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